Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)-
Overview
Description
Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is characterized by the presence of a benzenesulfonamide group substituted with a 4-methyl group and a phenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield .
Types of Reactions:
Oxidation: Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often requires a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonate esters.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties, showing promise in the treatment of various cancers and bacterial infections.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function and leading to a decrease in the enzyme’s activity. This inhibition can result in various biological effects, including the suppression of tumor growth and the inhibition of bacterial proliferation .
Comparison with Similar Compounds
- Benzenesulfonamide, 4-methyl-
- Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-
- Benzenesulfonamide, 4-methyl-N-(2-phenylethynyl)-
Comparison: Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- is unique due to its dual substitution with both a 4-methyl group and a phenylsulfonyl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds. For instance, the presence of the phenylsulfonyl group enhances its ability to inhibit carbonic anhydrase enzymes, making it more effective as an anticancer and antimicrobial agent .
Properties
IUPAC Name |
N-(benzenesulfonyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-11-7-9-13(10-8-11)20(17,18)14-19(15,16)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPSWVGSUGQOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065810 | |
Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14706-41-3 | |
Record name | 4-Methyl-N-(phenylsulfonyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14706-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014706413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(phenylsulphonyl)-p-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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